molecular formula C8H18Cl2N2 B6194436 rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans CAS No. 2680534-57-8

rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans

Cat. No.: B6194436
CAS No.: 2680534-57-8
M. Wt: 213.1
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Description

rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans: is a chemical compound with a unique structure characterized by the presence of cyclobutyl and cyclobutane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired trans configuration. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.

Scientific Research Applications

rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • rac-(1r,3r)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, trans
  • rac-(1r,3r)-3-[(1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans
  • rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide, trans

Comparison: Compared to these similar compounds, rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans is unique due to its specific cyclobutyl and cyclobutane ring structure. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2680534-57-8

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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